molecular formula C9H12ClN3 B15132644 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride

2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride

Cat. No.: B15132644
M. Wt: 197.66 g/mol
InChI Key: WXAVKCTVNBNXFM-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N3 and a molecular weight of 234.12 g/mol . This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with 1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazines, while oxidation and reduction reactions can lead to different oxidation states of the pyrazine ring .

Scientific Research Applications

2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine: The non-hydrochloride form of the compound.

    3-(1-Methylpyrrolidin-2-yl)pyrazine: Lacks the chlorine atom.

    2-Chloro-3-(1-pyrrolidin-2-yl)pyrazine: Lacks the methyl group on the pyrrolidine ring.

Uniqueness

2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-3-(1-methylpyrrolidin-2-yl)pyrazine

InChI

InChI=1S/C9H12ClN3/c1-13-6-2-3-7(13)8-9(10)12-5-4-11-8/h4-5,7H,2-3,6H2,1H3

InChI Key

WXAVKCTVNBNXFM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=NC=CN=C2Cl

Origin of Product

United States

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